molecular formula C10H11I B12567001 Benzene, 1-iodo-2-(2-methyl-2-propenyl)- CAS No. 162009-34-9

Benzene, 1-iodo-2-(2-methyl-2-propenyl)-

Cat. No.: B12567001
CAS No.: 162009-34-9
M. Wt: 258.10 g/mol
InChI Key: FFVKBGGRNFNZBY-UHFFFAOYSA-N
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Description

Benzene, 1-iodo-2-(2-methyl-2-propenyl)-: is an organic compound with the molecular formula C10H11I It is a derivative of benzene, where an iodine atom and a 2-methyl-2-propenyl group are substituted at the 1 and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Electrophilic Aromatic Substitution: One common method to synthesize this compound involves the electrophilic aromatic substitution of benzene. The reaction typically uses iodine and a suitable catalyst to introduce the iodine atom into the benzene ring.

    Allylation: The 2-methyl-2-propenyl group can be introduced through an allylation reaction. This involves the reaction of benzene with an allyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods: Industrial production of Benzene, 1-iodo-2-(2-methyl-2-propenyl)- may involve large-scale electrophilic aromatic substitution and allylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: This compound can undergo various substitution reactions, such as nucleophilic substitution, where the iodine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: It can also participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or the 2-methyl-2-propenyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution: Products depend on the nucleophile used, such as phenols, ethers, or amines.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products typically include alkanes or alcohols.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: This compound serves as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can be used in catalytic processes to facilitate various chemical reactions.

Biology and Medicine:

    Radiolabeling: The iodine atom can be used for radiolabeling in biological studies, allowing for the tracking of molecular interactions.

    Pharmaceuticals: It may be used in the development of new drugs or as a precursor in drug synthesis.

Industry:

    Material Science: This compound can be used in the development of new materials with specific properties, such as polymers or resins.

    Agrochemicals: It may be used in the synthesis of agrochemicals, such as pesticides or herbicides.

Mechanism of Action

The mechanism of action of Benzene, 1-iodo-2-(2-methyl-2-propenyl)- involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the 2-methyl-2-propenyl group. The iodine atom can act as a leaving group in substitution reactions, while the 2-methyl-2-propenyl group can undergo addition or elimination reactions. These properties make it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

    Benzene, 1-iodo-2-methyl-: This compound has a similar structure but lacks the 2-methyl-2-propenyl group.

    Benzene, 1-methyl-2-(2-propenyl)-: This compound has a similar structure but lacks the iodine atom.

    Benzene, (2-methyl-2-propenyl)-: This compound has a similar structure but lacks the iodine atom.

Uniqueness: Benzene, 1-iodo-2-(2-methyl-2-propenyl)- is unique due to the presence of both the iodine atom and the 2-methyl-2-propenyl group. This combination allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

162009-34-9

Molecular Formula

C10H11I

Molecular Weight

258.10 g/mol

IUPAC Name

1-iodo-2-(2-methylprop-2-enyl)benzene

InChI

InChI=1S/C10H11I/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6H,1,7H2,2H3

InChI Key

FFVKBGGRNFNZBY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1=CC=CC=C1I

Origin of Product

United States

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